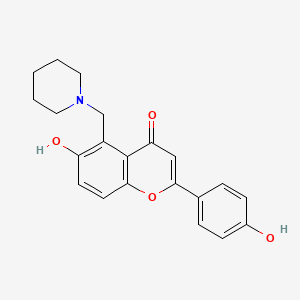
Ethyl 2-bromopropionate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromopropionate-d3, also known as 2-Bromopropionic Acid Ethyl Ester-d3, is a deuterium-labeled compound. It is a stable isotope of Ethyl 2-bromopropionate, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromopropionate-d3 can be synthesized through a multi-step process involving the bromination of propionic acid followed by esterification. The general synthetic route involves:
Bromination: Propionic acid is reacted with bromine in the presence of a catalyst such as red phosphorus to form 2-bromopropionic acid.
Esterification: The 2-bromopropionic acid is then esterified with ethanol to produce Ethyl 2-bromopropionate. For the deuterium-labeled version, deuterated ethanol (ethanol-d6) is used instead of regular ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Controlled Bromination: Maintaining the temperature and reaction time to minimize by-products.
Efficient Esterification: Using deuterated ethanol and appropriate catalysts to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromopropionate-d3 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form Ethyl 2-propionate.
Oxidation: It can be oxidized to form 2-bromopropionic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Produces various substituted ethyl propionates.
Reduction: Produces Ethyl 2-propionate.
Oxidation: Produces 2-bromopropionic acid.
Scientific Research Applications
Ethyl 2-bromopropionate-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Pharmacology: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic and metabolic profiles.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Industry: Used in the production of agrochemicals and pharmaceuticals, particularly as an intermediate in the synthesis of herbicides and fungicides.
Mechanism of Action
The mechanism of action of Ethyl 2-bromopropionate-d3 involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the pharmacokinetics and metabolism of drugs by altering the rate of enzymatic reactions. This can lead to changes in the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. The specific pathways and molecular targets depend on the context of its use in research or drug development.
Comparison with Similar Compounds
Ethyl 2-bromopropionate-d3 is compared with other similar compounds such as:
Ethyl 2-bromopropionate: The non-deuterated version, which has similar chemical properties but different pharmacokinetic profiles.
Methyl 2-bromopropionate: A methyl ester analog with slightly different reactivity and applications.
Ethyl 3-bromopropionate: A positional isomer with different chemical behavior and uses.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, particularly in the study of metabolic pathways and the development of deuterated drugs.
Properties
Molecular Formula |
C5H9BrO2 |
|---|---|
Molecular Weight |
184.05 g/mol |
IUPAC Name |
ethyl 2-bromo-3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/i2D3 |
InChI Key |
ARFLASKVLJTEJD-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OCC)Br |
Canonical SMILES |
CCOC(=O)C(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4S,5R,9R,10S,11S,13R,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15141075.png)
![(1R,9S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one](/img/structure/B15141083.png)
![4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B15141088.png)
![2-[(E,3E)-3-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B15141092.png)



![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate](/img/structure/B15141123.png)



![2-Chloro-9-[(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)]-9H-purine](/img/structure/B15141137.png)


